4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions (Cu(I)) to form the triazole ring. The benzyloxy groups are introduced through the use of benzyl alcohol derivatives during the synthesis process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity .
Comparison with Similar Compounds
4,5-Bis((benzyloxy)methyl)-1H-1,2,3-triazole: Lacks the methyl group at the 1-position.
4,5-Bis((benzyloxy)methyl)-1-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a methyl group at the 1-position.
4,5-Bis((benzyloxy)methyl)-1-ethyl-1H-1,2,3-triazole: Contains an ethyl group instead of a methyl group at the 1-position .
Uniqueness: The presence of the methyl group at the 1-position in 4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and binding interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-methyl-4,5-bis(phenylmethoxymethyl)triazole |
InChI |
InChI=1S/C19H21N3O2/c1-22-19(15-24-13-17-10-6-3-7-11-17)18(20-21-22)14-23-12-16-8-4-2-5-9-16/h2-11H,12-15H2,1H3 |
InChI Key |
KZMWYNPNLKZYAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.